molecular formula C16H23N3O2 B2844166 N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 953171-37-4

N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No. B2844166
CAS RN: 953171-37-4
M. Wt: 289.379
InChI Key: WCSNPWZLBYOJNW-UHFFFAOYSA-N
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Description

“N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide” is a complex organic compound that contains a piperidine ring and an oxalamide group. Piperidine is a common motif in many pharmaceuticals and natural products, and oxalamides are known for their bioactivity .


Synthesis Analysis

While the exact synthesis of this compound is not detailed in the available literature, it’s likely that it involves reactions common in organic chemistry such as amide coupling, reduction, and functional group interconversions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methyl group attached to the nitrogen of the piperidine, an oxalamide group, and a p-tolyl group .


Chemical Reactions Analysis

The compound, due to the presence of the amide group, might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The piperidine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a piperidine ring are stable and have a high boiling point due to the presence of the ring structure.

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed novel synthetic methods applicable to the synthesis of compounds like N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, demonstrating the versatility of these methodologies in creating a diverse array of di- and mono-oxalamides. These synthetic approaches are operationally simple and high-yielding, offering a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Role in Neurological Research

Compounds structurally similar to this compound have been explored for their neurological impacts, particularly in the context of neuroprotection and neurotoxicity. For instance, mangiferin has shown protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity, mediated by oxidative stress in neuroblastoma cells, suggesting potential therapeutic roles for related compounds in degenerative diseases like Parkinson's disease (Amazzal et al., 2007).

Exploration in Material Science

The chemical properties of compounds like this compound are being utilized in material science, specifically in the modification of nanofiltration membranes. For example, amine-terminated aramide dendrimers, which share similar structural features, have been covalently attached to the polyamide active layer of nanofiltration membranes, demonstrating how such compounds can enhance membrane performance and specificity (Saenz de Jubera et al., 2013).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

N'-(4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-3-5-14(6-4-12)18-16(21)15(20)17-11-13-7-9-19(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNPWZLBYOJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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